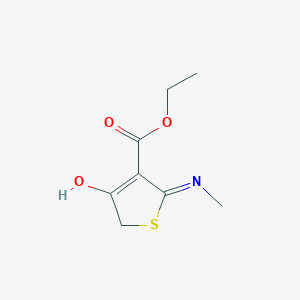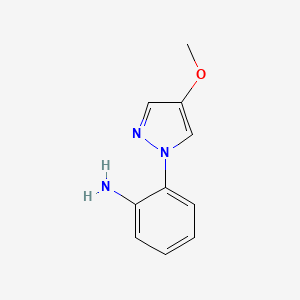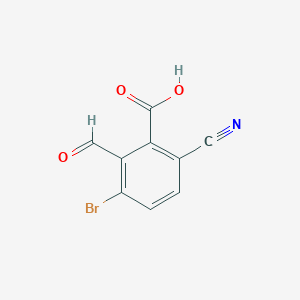
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, commonly known as EMOTC, is a synthetic compound with a variety of biomedical applications. It is a small molecule that can be used to modulate the activity of proteins and enzymes and has been used in studies of cell signaling pathways and other biological processes. EMOTC has been studied for its potential to be used in drug development and as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of compounds structurally similar to Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, including various cyclopenteno[b]thiophene derivatives, were synthesized and evaluated for their potential as local anesthetic and antiarrhythmic agents. Some of these compounds demonstrated activities comparable to established drugs like carticaine and lidocaine, acting through mechanisms such as blocking sodium and calcium channels (Al-Obaid et al., 1998).
Antibacterial and Antifungal Properties
Novel compounds including derivatives of this compound were synthesized and found to possess significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains, indicating their potential in addressing infections and contributing to pharmaceutical development (Altundas et al., 2010).
Antiproliferative Activity
Research into novel thiophene derivatives, including this compound, revealed that some synthesized compounds exhibited significant antiproliferative activity, especially against breast cancer and colon cancer cell lines. This underscores the potential of these compounds in cancer therapy and the development of new treatment options (Ghorab et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds synthesized from this compound showed notable antimicrobial and antioxidant activities. This indicates the potential of these compounds in pharmaceutical applications, especially in combating microbial infections and oxidative stress (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
ethyl 3-hydroxy-5-methylimino-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOIWXXMEFZAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377445 | |
| Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886360-78-7 | |
| Record name | Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)





amine](/img/structure/B1449445.png)






